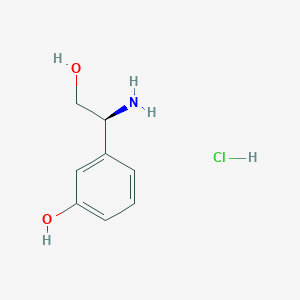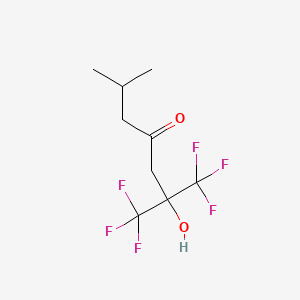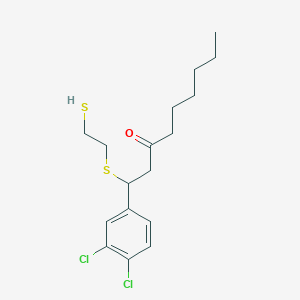
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is a synthetic organic compound It features a dichlorophenyl group, a sulfanylethylsulfanyl group, and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Sulfanylethylsulfanyl Group: This step involves the reaction of the dichlorophenyl intermediate with a sulfanylethylsulfanyl reagent under specific conditions.
Formation of the Nonanone Backbone: This step involves the reaction of the intermediate with a nonanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced nonanone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Potential therapeutic applications or as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-2-one: Similar structure with a different position of the ketone group.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)octan-3-one: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
75144-09-1 |
|---|---|
Molecular Formula |
C17H24Cl2OS2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2OS2/c1-2-3-4-5-6-14(20)12-17(22-10-9-21)13-7-8-15(18)16(19)11-13/h7-8,11,17,21H,2-6,9-10,12H2,1H3 |
InChI Key |
FLVMMGCAVATZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


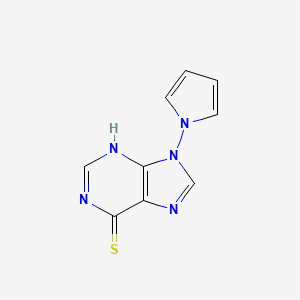

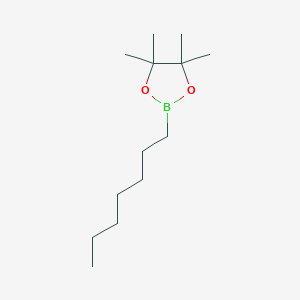

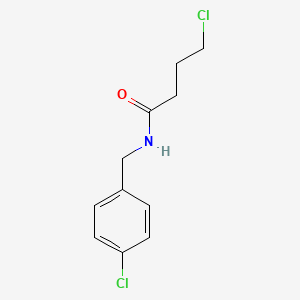
![3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14017680.png)
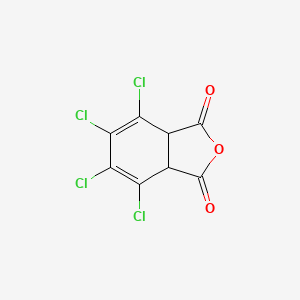
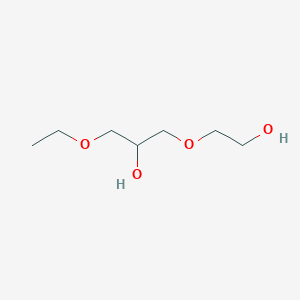
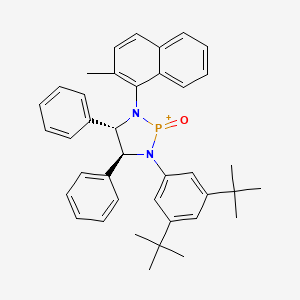
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
